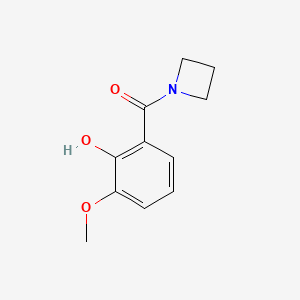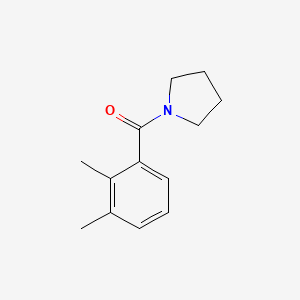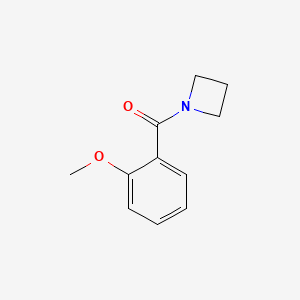
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone, also known as AHMM, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the class of azetidines and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone is not fully understood. However, it has been proposed that Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone inhibits the activity of cyclooxygenase-2 by binding to its active site. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory prostaglandins, scavenge free radicals, and induce apoptosis in cancer cells. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has also been found to inhibit the growth of cancer cells and reduce the size of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has several advantages for lab experiments. It is a relatively easy compound to synthesize and is stable under standard laboratory conditions. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has also been found to have low toxicity in vitro. However, Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has some limitations for lab experiments. It is not soluble in water and requires the use of organic solvents for experimentation. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone is also a relatively new compound, and further studies are needed to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone. One potential direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another potential direction is to investigate its potential as a therapeutic agent in combination with other drugs. Further studies are also needed to fully understand the mechanism of action of Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone and its potential applications in scientific research.
Conclusion:
In conclusion, Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone is a chemical compound that has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has been synthesized through a multi-step reaction process and is stable under standard laboratory conditions. Further studies are needed to fully understand its potential applications and mechanisms of action.
Méthodes De Synthèse
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with N-bromosuccinimide in the presence of acetic acid to form 2-bromo-3-methoxybenzaldehyde. The second step involves the reaction of 2-bromo-3-methoxybenzaldehyde with ethyl glycinate hydrochloride in the presence of sodium ethoxide to form ethyl 2-(2-bromo-3-methoxyphenyl)glycinate. The final step involves the reaction of ethyl 2-(2-bromo-3-methoxyphenyl)glycinate with hydrazine hydrate in the presence of sodium acetate to form Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone.
Applications De Recherche Scientifique
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties. Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to scavenge free radicals and inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-9-5-2-4-8(10(9)13)11(14)12-6-3-7-12/h2,4-5,13H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMNLXVKSAPCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(2-hydroxy-3-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7474386.png)
![3-[(1,3-Diphenylpyrazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7474392.png)
![N-[2-(methylamino)-2-oxoethyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7474396.png)




![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)